molecular formula C21H16BrN5OS2 B2476709 N-(4-bromophenyl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide CAS No. 954699-15-1

N-(4-bromophenyl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide

Cat. No.: B2476709
CAS No.: 954699-15-1
M. Wt: 498.42
InChI Key: HCWXKYYTABZEIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide is a synthetic heterocyclic compound of significant interest in medicinal chemistry research. Its molecular structure incorporates multiple pharmacologically active motifs, including a 4-bromophenyl group, a thiazole ring, and a pyridazine nucleus, which are frequently investigated for their biological potential. Compounds featuring these core structures, particularly the N-(4-bromophenyl)thiazol-2-yl scaffold, have demonstrated promising in vitro antimicrobial properties against a range of bacterial and fungal species . Furthermore, heterocyclic derivatives containing similar bromophenyl, thiazole, and pyridazine fragments are recognized in scientific literature for their antiviral behavior and have been explored as candidates against various viral targets . The presence of a thioether linkage adjacent to an acetamide group in this molecule may influence its interaction with biological targets and is a key feature for structure-activity relationship (SAR) studies. This compound is provided as a high-purity chemical entity to support early-stage drug discovery efforts, serving as a valuable building block or reference standard in the development of novel therapeutic agents. FOR RESEARCH USE ONLY. Not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

N-(4-bromophenyl)-2-[6-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrN5OS2/c1-13-20(30-21(24-13)14-3-2-10-23-11-14)17-8-9-19(27-26-17)29-12-18(28)25-16-6-4-15(22)5-7-16/h2-11H,12H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCWXKYYTABZEIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CN=CC=C2)C3=NN=C(C=C3)SCC(=O)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrN5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromophenyl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article synthesizes available data on its biological activity, including case studies, research findings, and relevant data tables.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C18H17BrN4OSC_{18}H_{17}BrN_4OS. Its structure includes a bromophenyl group, a thiazole moiety, and a pyridazine ring, which may contribute to its biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of related compounds containing similar structural motifs. For instance, N-(substituted phenyl)-2-chloroacetamides were tested against various pathogens including Escherichia coli and Staphylococcus aureus. These studies demonstrated that compounds with halogenated phenyl rings exhibited significant activity against Gram-positive bacteria and MRSA, attributed to their lipophilicity which facilitates membrane penetration .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (µg/mL)Target Organism
N-(4-bromophenyl)-2-chloroacetamide8Staphylococcus aureus
N-(4-fluorophenyl)-2-chloroacetamide16Escherichia coli
N-(3-bromophenyl)-2-chloroacetamide12MRSA

Anticancer Activity

The compound's structural components suggest potential anticancer properties. Research on similar thiazole-containing compounds has indicated promising results in inhibiting cancer cell proliferation. For example, thiazole derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines with IC50 values ranging from 10 to 30 µM .

Case Study: Thiazole Derivatives

A study evaluated the anticancer activity of thiazole derivatives against human colon cancer cell lines. The most potent derivative demonstrated an IC50 of 15 µM, indicating significant potential for further development .

The proposed mechanism for the biological activity of this compound may involve inhibition of specific enzymes or pathways critical for microbial growth or cancer cell survival. For instance, some thiazole derivatives have been implicated in the inhibition of tyrosine kinases, which play a crucial role in cancer progression .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a complex structure characterized by a bromophenyl group, thiazole, pyridazine, and thioacetamide moieties. The synthesis typically involves multi-step reactions starting from simpler precursors. For instance, derivatives of thiazole and pyridazine can be synthesized through methods such as:

  • Formation of Thiazole Derivatives : Utilizing 4-methyl-2-(pyridin-3-yl)thiazol-5-amine as a key intermediate.
  • Pyridazine Integration : Introducing the pyridazinyl group through nucleophilic substitution reactions.
  • Final Acetamide Formation : The acetamide group is introduced via acylation reactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to N-(4-bromophenyl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide. For example, derivatives such as N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide have shown promising results against various bacterial strains (both Gram-positive and Gram-negative) and fungi. The antimicrobial efficacy is often evaluated using methods like the turbidimetric assay to determine Minimum Inhibitory Concentrations (MICs) .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research indicates that derivatives exhibit significant cytotoxic effects against human cancer cell lines, particularly breast cancer cells (e.g., MCF7). The Sulforhodamine B (SRB) assay is commonly employed to assess cell viability post-treatment with these compounds. Notably, certain derivatives demonstrated IC50 values in the micromolar range, indicating potent activity against tumor cells .

Case Studies and Research Findings

  • Antimicrobial Evaluation : A study conducted on related thiazole derivatives reported that compounds d1, d2, and d3 exhibited strong antimicrobial activity against both bacterial and fungal species, suggesting that modifications on the thiazole ring can enhance biological activity .
  • Anticancer Screening : Compounds d6 and d7 were identified as particularly effective against breast cancer cell lines, with molecular docking studies revealing favorable binding interactions with key cancer-related targets . This highlights the importance of structure-activity relationships in drug design.

Data Tables

Compound Activity Type Target Organism/Cell Line IC50/MIC (µM) Reference
d1AntimicrobialE. coli15
d6AnticancerMCF7 (breast cancer)8
d7AnticancerMCF75

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom on the 4-bromophenyl group participates in aryl substitution reactions , particularly under palladium-catalyzed cross-coupling conditions. This enables structural diversification for drug optimization:

Reaction TypeConditionsProductsYieldReference
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O (80°C)Biaryl derivatives65–78%
Buchwald-Hartwig aminationPd₂(dba)₃, Xantphos, Cs₂CO₃ (100°C)Aryl amine analogs55–70%

These reactions retain the thiazole-pyridazine core while modifying the aryl group to enhance target affinity.

Oxidation of Thioether Linkage

The thioacetamide (-S-) bridge undergoes controlled oxidation to sulfoxide or sulfone derivatives, altering electronic properties and bioavailability:

Oxidizing AgentConditionsProductApplication
H₂O₂ (30%)Acetic acid, 50°CSulfoxide derivativeEnhanced solubility
mCPBADCM, 0°C → RTSulfone derivativeImproved metabolic stability

Sulfone derivatives exhibit prolonged half-lives in pharmacokinetic studies.

Condensation with Carbonyl Compounds

The pyridazine ring facilitates Schiff base formation with aldehydes, expanding structural complexity:

AldehydeConditionsProductBiological Activity
4-nitrobenzaldehydeEtOH, refluxImine-linked derivativeAntimicrobial (MIC: 8 µg/mL vs S. aureus)
VanillinHCl catalyst, 60°CPhenolic Schiff baseAntioxidant (IC₅₀: 12 µM)

These derivatives demonstrate improved antimicrobial and antioxidant profiles compared to the parent compound .

Ring Functionalization of Thiazole

The 4-methyl-2-(pyridin-3-yl)thiazole moiety undergoes electrophilic aromatic substitution :

ReactionReagent/ConditionsPosition ModifiedOutcome
BrominationNBS, CCl₄, 70°CC-5 of thiazoleIncreased halogen density for target binding
NitrationHNO₃/H₂SO₄, 0°CPyridin-3-yl ringEnhanced dipole interactions with enzymes

Brominated analogs show 3× greater inhibition of kinase enzymes in vitro .

Hydrolysis of Acetamide Group

The acetamide linker hydrolyzes under acidic or basic conditions, generating carboxylic acid intermediates:

ConditionsProductStabilityReference
6M HCl, reflux2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetic acidpH-sensitive
NaOH (10%), EtOH/H₂OSodium salt derivativeWater-soluble (>50 mg/mL)

Hydrolysis products serve as precursors for ester or amide prodrugs.

Metal Complexation

The pyridazine and pyridine nitrogen atoms act as ligands for transition metals , enabling coordination chemistry:

Metal SaltConditionsComplex StructureApplication
CuCl₂MeOH, RTOctahedral Cu(II) complexAnticancer (IC₅₀: 2.1 µM vs HeLa)
Fe(NO₃)₃DMF, 60°CTetrahedral Fe(III) complexMRI contrast agent candidate

Cu(II) complexes exhibit ROS-mediated cytotoxicity in cancer cell lines .

Photochemical Reactions

UV irradiation induces C-S bond cleavage in the thioacetamide group:

WavelengthSolventMajor ProductYield
254 nmAcetonitrilePyridazine-thiol + acetamide fragment92%

This reaction provides a route to thiol-containing intermediates for conjugation.

Comparative Reactivity Table

Key functional groups ranked by reactivity (qualitative):

GroupReactivityPreferred Reactions
C-Br (bromophenyl)HighCross-coupling, nucleophilic substitution
Thioether (-S-)ModerateOxidation, alkylation
Pyridazine N-atomsLowMetal coordination, protonation
Thiazole C-HVery lowElectrophilic substitution

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenyl Derivatives

Compound Name Structural Variation Biological Activity Key Findings
2-((6-(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)pyridazin-3-yl)thio)-N-(4-nitrophenyl)acetamide Nitrophenyl replaces bromophenyl Anticancer, antimicrobial Higher electron-withdrawing effect of nitro group enhances enzyme inhibition (lower IC50 in kinase assays) .
N-(4-acetylphenyl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide Acetylphenyl replaces bromophenyl Anticancer Acetyl group improves solubility but reduces cell permeability, leading to moderate GI50 values (e.g., 8.2 µM in HeLa cells) .
N-(3,4-dimethoxyphenyl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide 3,4-Dimethoxyphenyl replaces bromophenyl Anticancer Methoxy groups enhance DNA intercalation, showing GI50 = 3.18 µM in MCF-7 cells via caspase-mediated apoptosis .

Key Insight : Halogen (Br) substitution optimizes lipophilicity and target affinity, whereas polar groups (nitro, acetyl) alter pharmacokinetics but may reduce bioavailability .

Core Heterocycle Modifications

Compound Name Structural Variation Biological Activity Key Findings
N-(4-Bromophenyl)-2-((3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl)thio)acetamide Triazole replaces thiazole Antimicrobial Triazole’s nitrogen-rich structure improves metal chelation, enhancing activity against E. coli (MIC = 1.5 µg/mL) .
2-((4-(4-Bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide Triazole-pyridazine hybrid Antifungal Synergistic effects of triazole and mesityl groups yield potent activity against C. albicans (IC50 = 0.89 µM) .

Key Insight : Thiazole derivatives generally exhibit superior anticancer activity, while triazole analogs excel in antimicrobial applications due to divergent target interactions .

Thioether Linkage Analogs

Compound Name Structural Variation Biological Activity Key Findings
5-(pyridin-3-yloxy)-N-(bromophenyl)acetamide Oxygen replaces sulfur in thioether Antitubercular Oxygen analog shows reduced metabolic stability (t1/2 = 1.2 h vs. 4.7 h for thioether) but higher aqueous solubility .
N-(4-Bromophenyl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)sulfonyl)acetamide Sulfonyl replaces thioether Anti-inflammatory Sulfonyl group increases oxidative stability but diminishes cellular uptake (IC50 = 12.4 µM in COX-2 inhibition) .

Key Insight : The thioether linkage balances stability and bioavailability, making it critical for sustained therapeutic effects .

Mechanistic and Pharmacokinetic Comparisons

  • Anticancer Mechanism : Bromophenyl-thiazole derivatives induce apoptosis via caspase-3/7 activation (e.g., 2.5-fold increase in caspase activity in HT-29 cells) , whereas triazole analogs target fungal ergosterol biosynthesis .
  • Pharmacokinetics : The 4-bromophenyl group in the target compound enhances plasma protein binding (95% vs. 82% for acetylphenyl analog), prolonging half-life .

Q & A

Q. Characterization :

  • NMR (¹H/¹³C) to confirm connectivity and regiochemistry.
  • HPLC (>98% purity) and HRMS for molecular weight validation .

Basic: What spectroscopic techniques are critical for confirming the structure and purity?

Answer:
A combination of techniques is required:

  • FT-IR : Validates functional groups (e.g., C=O at ~1680 cm⁻¹, S-H absence post-thioether formation) .
  • NMR : ¹H NMR identifies aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 2.5 ppm); ¹³C NMR confirms carbonyl (δ ~170 ppm) and heterocyclic carbons .
  • LC-MS/MS : Monitors reaction progress and detects side products (e.g., dehalogenation by-products) .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Answer:
SAR Design :

  • Core Modifications : Compare analogs with varying substituents (e.g., 4-methylthiazole vs. oxadiazole) to assess impact on target binding .
  • Substituent Screening : Replace bromophenyl with electron-withdrawing groups (e.g., nitro) to evaluate pharmacokinetic effects .
  • Bioassays : Use enzyme inhibition assays (e.g., kinase profiling) and cell viability tests (MTT assays) to quantify potency .

Q. Example Table :

DerivativeSubstituent (R)IC₅₀ (μM)Solubility (mg/mL)
ParentBr0.120.05
Analog 1NO₂0.080.02
Analog 2OCH₃0.450.15

Data from

Advanced: How to resolve contradictions in biological activity data across analogs?

Answer:
Contradictions often arise from structural nuances or assay conditions. Strategies include:

  • Structural Analysis : Use X-ray crystallography or DFT calculations to compare binding conformations (e.g., thiazole ring orientation) .
  • Assay Standardization : Re-test compounds under identical conditions (e.g., ATP concentration in kinase assays) .
  • Meta-Analysis : Cross-reference data from orthogonal assays (e.g., SPR for binding affinity vs. cellular cytotoxicity) .

Case Study : A bromophenyl analog showed higher in vitro potency but lower in vivo efficacy than a chlorophenyl derivative due to metabolic instability, resolved via deuterium isotope effects .

Advanced: What computational methods predict interaction mechanisms with biological targets?

Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., EGFR). Focus on hydrogen bonds between the acetamide carbonyl and Lys745 .
  • MD Simulations : GROMACS to assess stability of ligand-target complexes over 100 ns (e.g., RMSD <2 Å indicates stable binding) .
  • QSAR Models : Use MOE descriptors (e.g., logP, polar surface area) to correlate structural features with IC₅₀ values .

Basic: How to troubleshoot low yields in the final coupling step?

Answer:
Common issues and fixes:

  • Side Reactions : Use anhydrous conditions (e.g., molecular sieves) to prevent hydrolysis of activated intermediates .
  • Poor Solubility : Switch to polar aprotic solvents (e.g., DMSO) or increase reaction temperature (50–60°C) .
  • Catalyst Optimization : Test alternative coupling agents (e.g., HATU vs. EDCI) or add DMAP to enhance efficiency .

Advanced: What strategies mitigate off-target effects in cellular assays?

Answer:

  • Proteome Profiling : Use KINOMEscan to identify off-target kinase interactions .
  • CRISPR Knockout : Validate target specificity by comparing wild-type vs. KO cell lines .
  • Metabolomic Profiling : LC-MS-based untargeted metabolomics to detect pathway-level perturbations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.